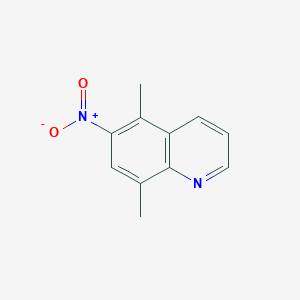

5,8-Dimethyl-6-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dimethyl-6-nitroquinoline is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have identified quinoline analogues as potential antiviral agents against Enterovirus D68 (EV-D68), a virus associated with respiratory illnesses in children. Specifically, modifications at the 6-position of the quinoline core have shown promising results in inhibiting viral replication. Compounds derived from this class, including those similar to 5,8-dimethyl-6-nitroquinoline, were found to exhibit significant antiviral activity, with effective concentrations as low as 0.05 to 0.10 μM against various strains of EV-D68 .

Anticancer Properties

this compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines while sparing normal cells. For instance, in breast cancer models, significant apoptosis was observed with minimal cytotoxicity towards healthy cells . Additionally, xenograft models showed substantial tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

Anti-inflammatory Effects

The compound has also displayed anti-inflammatory properties in models of induced arthritis. Treatment resulted in a significant reduction in inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases .

This compound and its derivatives have been noted for a broad spectrum of biological activities:

- Antimalarial : Exhibits activity against malaria parasites.

- Antibacterial : Effective against various bacterial strains, including multi-drug resistant variants.

- Antifungal : Shows promise in treating fungal infections.

- Antidiabetic : Potential for managing diabetes through various mechanisms.

- Antioxidant and Anti-inflammatory : Reduces oxidative stress and inflammation .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : This study evaluated the compound's efficacy against breast cancer cells. Results indicated a notable induction of apoptosis and reduced tumor viability compared to controls .

- Case Study on Infection Control : Investigating its antimicrobial efficacy revealed that the compound effectively inhibited growth in resistant bacterial strains, showcasing its role as a potential treatment option for antibiotic-resistant infections .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of synthesized compounds .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5,8-dimethyl-6-nitroquinoline |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8(2)9-4-3-5-12-11(7)9/h3-6H,1-2H3 |

InChI Key |

HHQCEAWTVQAHQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.